Xipamida

Descripción general

Descripción

Xipamida es un fármaco diurético sulfonamida comercializado por Eli Lilly bajo los nombres comerciales Aquaphor (en Alemania) y Aquaphoril (en Austria). Se utiliza principalmente para el tratamiento de edemas e hipertensión . This compound actúa sobre los riñones para reducir la reabsorción de sodio en el túbulo contorneado distal, lo que lleva a un aumento de la producción de orina .

Aplicaciones Científicas De Investigación

Xipamida tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Xipamida actúa sobre los riñones para reducir la reabsorción de sodio en el túbulo contorneado distal . Esto aumenta la osmolaridad en la luz, lo que hace que se reabsorba menos agua en los conductos colectores, lo que lleva a un aumento de la producción de orina . Además, this compound aumenta la secreción de potasio en el túbulo distal y los conductos colectores . En dosis altas, también inhibe la enzima anhidrasa carbónica, lo que lleva a una mayor secreción de bicarbonato y alcalinización de la orina .

Análisis Bioquímico

Biochemical Properties

Xipamide has been studied in combination with various metals such as Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) to form new complexes . These complexes have been analyzed using various techniques including UV-Vis, IR and 1H NMR spectra . Xipamide acts as a bidentate chelating anion in these complexes, coordinating via oxygen atoms of the deprotonated phenolic and carbonyl groups .

Molecular Mechanism

It is known to interact with various biomolecules in its metal complexes

Temporal Effects in Laboratory Settings

The stability and degradation of Xipamide and its complexes have been studied using thermal analysis . These studies have provided valuable information about the long-term effects of Xipamide on cellular function. More detailed studies are needed to fully understand these effects.

Métodos De Preparación

La síntesis de xipamida implica varios pasos. La ruta sintética clave incluye la reacción de ácido 4-cloro-2-hidroxi-5-sulfamoilbenzoico con 2,6-dimetil anilina en condiciones específicas para formar el producto deseado . Los métodos de producción industrial generalmente implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, incluido el control de la temperatura, el pH y el tiempo de reacción .

Análisis De Reacciones Químicas

Xipamida se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound, alterando sus propiedades químicas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución.

Comparación Con Compuestos Similares

Xipamida está estructuralmente relacionada con los diuréticos tiazídicos, pero tiene propiedades únicas que la distinguen de otros compuestos similares. Algunos compuestos similares incluyen:

Hidroclorotiazida: Al igual que this compound, la hidroclorotiazida actúa sobre el túbulo contorneado distal para reducir la reabsorción de sodio.

Furosemida: La furosemida es un diurético de asa con un mecanismo de acción diferente al de this compound.

Las propiedades únicas de this compound, como su capacidad para actuar desde el lado peritubular (lado sanguíneo) y su efectividad incluso en casos de insuficiencia renal terminal, la convierten en una alternativa valiosa a otros diuréticos .

Actividad Biológica

Xipamide is a sulfonamide diuretic commonly used in the management of hypertension and edema. This compound exhibits various biological activities, primarily through its mechanism of action as a diuretic. This article explores the pharmacological properties, mechanisms of action, and recent findings related to the biological activity of xipamide, supported by data tables and case studies.

Overview of Xipamide

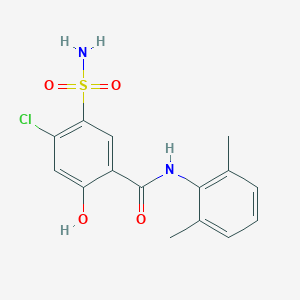

- Chemical Structure : Xipamide is chemically known as 4-chloro-5-sulphamoylsalicylo-2',6'-xylidide. It is classified as a non-thiazide diuretic, which distinguishes it from other diuretics like thiazides in terms of its action and side effects.

- Mechanism of Action : Xipamide primarily acts on the renal tubules to promote sodium and water excretion, thereby reducing blood volume and lowering blood pressure.

Antihypertensive Effects

Xipamide has demonstrated significant antihypertensive properties in clinical studies:

- Case Study : A study involving 18 patients with mild to moderate essential hypertension showed that administration of xipamide (20 mg daily) resulted in significant reductions in both systolic and diastolic blood pressure over a 24-hour period. Notably, there were no instances of postural hypotension or significant side effects reported during the treatment period .

- Comparison with Other Diuretics : In a randomized cross-over trial comparing xipamide to cyclopenthiazide, both drugs were found to be equally effective in lowering blood pressure. However, xipamide was associated with a more pronounced decrease in plasma potassium levels .

Diuretic Activity

Xipamide's diuretic effect has been quantified in various studies:

- Clinical Findings : Regular administration of xipamide has shown to enhance diuresis without causing significant electrolyte imbalances compared to other diuretics. In one study, patients treated with xipamide exhibited stable blood sugar levels despite prolonged therapy .

Synthesis and Metal Complexes

Recent research has explored the synthesis of metal complexes derived from xipamide, which may enhance its biological activity:

- Study on Metal Complexes : Research indicated that complexes formed between xipamide and metal ions (such as Zn(II) and Hg(II)) exhibited improved antimicrobial properties compared to xipamide alone. The study highlighted that these complexes displayed reduced particle sizes, which could enhance drug solubility and absorption .

Table 1: Particle Size Measurements

| Sample Code | Particle Size (µm) |

|---|---|

| Xipamide | 112 |

| Schiff Base | 95.6 |

| Hg Complex | 67.5 |

| Zn Complex | 53.5 |

This table illustrates the reduction in particle size upon complexation, suggesting enhanced bioavailability for the metal complexes .

Analytical Techniques

The evaluation of xipamide's effectiveness often employs various analytical methods:

- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been developed for the simultaneous determination of xipamide and other antihypertensive agents. This method demonstrated high accuracy and reproducibility, making it suitable for clinical monitoring of drug levels in plasma .

Table 2: HPLC Recovery Data

| Concentration (µg/mL) | Recovery (%) |

|---|---|

| 5.00 | 100.87 |

| 6.00 | 99.09 |

| 4.00 | 98.90 |

| Mean | 100.33 |

This table summarizes recovery rates from HPLC analysis, indicating the reliability of this method for quantifying xipamide concentrations in biological samples .

Propiedades

IUPAC Name |

4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZBBNMLMNBNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023744 | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-44-8 | |

| Record name | Xipamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xipamide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xipamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xipamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XIPAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.